N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chromene derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the Cyclohexyl(methyl)amino Group: This step involves the alkylation of the amine with a suitable alkyl halide, such as cyclohexylmethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Specific pathways and targets would depend on the exact biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure but may have different substituents on the chromene ring.
Benzopyran Derivatives: Share the core structure but differ in functional groups attached to the ring system.
Uniqueness
N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide is unique due to the specific combination of the cyclohexyl(methyl)amino group and the chromene core, which may confer distinct biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
N-[3-[cyclohexyl(methyl)amino]propyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-22(18-9-3-2-4-10-18)13-7-12-21-20(23)17-14-16-8-5-6-11-19(16)24-15-17/h5-6,8,11,14,18H,2-4,7,9-10,12-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDKKAJBMIDHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=CC=CC=C2OC1)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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